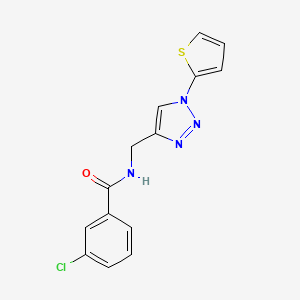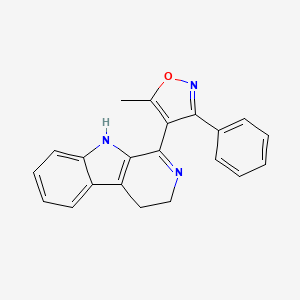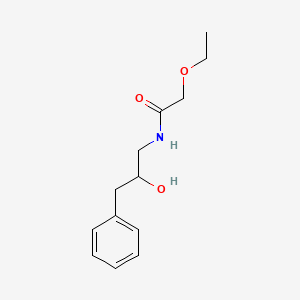
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide, also known as EHPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EHPAA is a synthetic compound that is derived from acetamide and has been studied extensively for its unique properties and potential benefits.
作用机制
The mechanism of action of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. This compound has also been shown to have antipyretic properties, which may help to reduce fever.
实验室实验的优点和局限性
One of the main advantages of using 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide in lab experiments is its unique properties and potential applications. This compound has been shown to have a number of beneficial effects, making it a potential candidate for the development of new medications and other products. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have side effects or interactions with other compounds, which could affect the results of experiments.
未来方向
There are a number of future directions for research on 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide. One area of interest is the development of new medications based on this compound. Researchers are exploring the potential of this compound as a treatment for various conditions, including pain, inflammation, and fever. Another area of interest is the development of new pesticides based on this compound. Researchers are studying the antimicrobial properties of this compound and its potential as a natural alternative to traditional pesticides. Finally, researchers are exploring the potential of this compound as a corrosion inhibitor in various applications, including the oil and gas industry.
合成方法
The synthesis of 2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-hydroxy-3-phenylpropanoic acid with ethyl chloroacetate to form ethyl 2-(2-hydroxy-3-phenylpropyl)malonate. This intermediate compound is then treated with sodium ethoxide to form the final product, this compound.
科学研究应用
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been studied for its potential use as a corrosion inhibitor.
属性
IUPAC Name |
2-ethoxy-N-(2-hydroxy-3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-10-13(16)14-9-12(15)8-11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQUJZJMTYSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
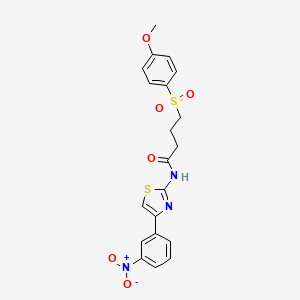
![2-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2959942.png)
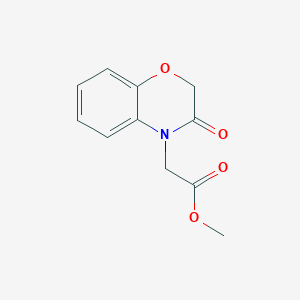
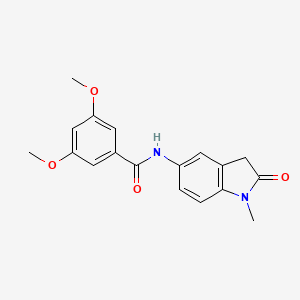
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1-(3,4-dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2959945.png)
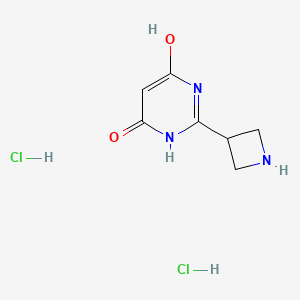
![Ethyl 4-({4-[(4-ethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2959949.png)
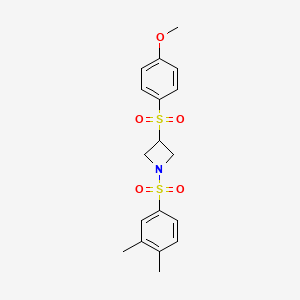
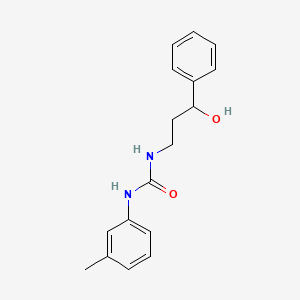
![N-1,3-benzodioxol-5-yl-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]acetamide](/img/structure/B2959955.png)
![methyl 4-(6-(2-methoxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2959956.png)
